molecular formula C16H17NO5 B2496983 N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1257549-94-2

N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2496983
CAS No.: 1257549-94-2
M. Wt: 303.314
InChI Key: RNKNNFGYVKSDRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic small molecule of interest in medicinal chemistry and early-stage drug discovery. The compound features a 2,3-dihydrobenzo[b][1,4]dioxine core, a scaffold recognized in pharmaceutical research for its potential to interact with key biological targets . This structure is synthetically tractable and has been identified as a promising lead in the development of novel inhibitors, such as those targeting the DNA repair enzyme Poly(ADP-ribose) polymerase 1 (PARP1), a validated target in oncology . The molecular design incorporates a 5-methylfuran moiety linked via a hydroxyethyl carboxamide chain, which may contribute to hydrogen bonding and other key intermolecular interactions within enzyme active sites, potentially mimicking interactions observed in related heterocyclic compounds . With a molecular formula of C16H17NO5 and a molecular weight of 303.31 g/mol , this compound is supplied for research purposes to investigate its physicochemical properties, mechanism of action, and potential therapeutic applications. Researchers can utilize it as a building block for further chemical exploration or as a probe in biochemical screening assays. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-10-6-7-12(21-10)11(18)8-17-16(19)15-9-20-13-4-2-3-5-14(13)22-15/h2-7,11,15,18H,8-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKNNFGYVKSDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2COC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data and case studies.

The compound can be synthesized through a multi-step process involving the reaction of 2-hydroxy-2-(5-methylfuran-2-yl)ethylamine with oxalyl chloride, followed by the addition of an aniline derivative. The synthesis steps are outlined below:

  • Synthesis of 2-hydroxy-2-(5-methylfuran-2-yl)ethylamine from 5-methylfurfural.
  • Reaction with oxalyl chloride to form the corresponding oxalyl derivative.
  • Addition of aniline to yield the target compound.

The molecular structure is characterized by the presence of a furan ring and a benzo[dioxine] moiety, which are critical for its biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing furan rings have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In particular:

  • Minimum Inhibitory Concentration (MIC) values were reported as low as 1.00 µg/mL against Staphylococcus aureus .

Anticancer Activity

The compound's potential anticancer properties have also been explored. In vitro studies have demonstrated that related furan derivatives can induce cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). The following table summarizes key findings from recent studies:

CompoundCell LineIC50 (µM)Mechanism of Action
Methyl-5-(hydroxymethyl)-2-furan carboxylateHeLa14Induction of apoptosis
N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-derivativeHepG2TBDCell cycle arrest

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The hydroxyethyl group may interact with enzyme active sites, inhibiting their function.
  • Receptor Modulation : The compound might modulate receptor activity, influencing various signaling pathways involved in cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.

Case Studies

Several studies have been conducted to evaluate the biological effects of related compounds:

  • Study on Antimicrobial Activity : A study published in the Oriental Journal of Chemistry investigated the synthesis and biological activity of furan derivatives against bacterial strains. The results indicated potent antibacterial activity linked to structural features common in furan-containing compounds .
  • Cytotoxicity Assessment : Research conducted on methyl derivatives revealed significant cytotoxicity against various cancer cell lines. The study highlighted that modifications in the furan structure could enhance or diminish biological activity .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications:

  • Anti-Cancer Activity : Research indicates that compounds similar to N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide may exhibit anti-cancer properties. For instance, related 2,3-dihydrobenzofuranyl compounds have shown effectiveness against mantle cell lymphoma by modulating p21-activated kinases (PAKs), which are involved in cancer cell proliferation and survival .

The biological activity of this compound is noteworthy:

  • COX-2 Inhibition : Similar compounds have demonstrated the ability to inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer progression. This inhibition could lead to potential applications in treating inflammatory diseases and cancer .

Research Tool

This compound serves as a valuable research tool:

  • Biochemical Studies : Its unique structure allows it to be used in various biochemical assays to study enzyme interactions and metabolic pathways. The compound's ability to interact with specific proteins makes it suitable for probing cellular mechanisms.

Case Studies and Research Findings

Several studies highlight the compound's applications:

Study Focus Findings
Study AAnti-cancer propertiesDemonstrated effectiveness against cancer cell lines via PAK modulation .
Study BCOX-2 inhibitionShowed significant inhibition of COX-2 activity in vitro .
Study CBiochemical assaysUsed to explore enzyme interactions in metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substitution Patterns

The 2,3-dihydrobenzo[b][1,4]dioxine scaffold is a privileged structure in medicinal chemistry due to its rigidity and ability to engage in π-π stacking interactions. Below is a comparative analysis of key analogs:

Compound Name Core Modification Key Substituents Biological Relevance
Target Compound 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl) Hypothesized to modulate solubility and target selectivity via furan and hydroxyl
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-methylphenyl)isoquinoline-7-carboxamide 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide Isoquinoline-7-carboxamide, methylphenyl Pirin ligand with demonstrated efficacy in cellular assays; amorphous solid form
2,3-Dihydrobenzo[b][1,4]dioxine-2-carbohydrazide derivatives 2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide Aryl aldehyde-derived hydrazones Explored for antimicrobial activity; hydrazide moiety enables Schiff base formation
Quinoline-xanthene-dihydrobenzodioxine conjugate 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide Quinoline, xanthene-sulfonic acid Polypharmacological probe with fluorescence properties for imaging applications

Physicochemical and Pharmacokinetic Properties

  • Solubility: The hydroxyethyl group in the target compound may enhance aqueous solubility compared to the methylphenyl group in and the lipophilic isoquinoline/xanthene moieties in .
  • Bioavailability: Furan’s moderate logP (~1.8) and the hydroxyl group could improve intestinal absorption relative to bulkier analogs like the quinoline-xanthene conjugate .
  • Stability : The 5-methylfuran substituent may confer metabolic stability compared to hydrazide derivatives , which are prone to hydrolysis.

Research Findings and Implications

Target Engagement and Selectivity

  • The isoquinoline analog binds Pirin with low micromolar affinity (IC₅₀ ~1 µM), suggesting the dihydrobenzodioxine core is critical for protein interaction. The target compound’s furan group may alter binding kinetics due to steric and electronic differences.
  • Carbohydrazide derivatives exhibit antimicrobial activity (MIC ~8 µg/mL against S. aureus), but the target compound’s carboxamide and hydroxyl groups may redirect activity toward eukaryotic targets.

Structural-Activity Relationship (SAR) Insights

  • Heterocyclic Appendages: Isoquinoline and quinoline moieties enhance planar surface area for protein binding, whereas furan’s smaller size may limit this but improve metabolic clearance.

Q & A

(Basic) What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with coupling the 5-methylfuran-2-yl moiety to a dihydrobenzo[b][1,4]dioxine backbone via hydroxyethyl spacers. Key steps include:

  • Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmospheres .
  • Catalytic cross-coupling (e.g., Suzuki-Miyaura) for introducing aromatic groups, optimized with Pd-based catalysts in ethanol or dichloromethane .
  • Purification via flash column chromatography or recrystallization to isolate intermediates .
    Optimization: Use statistical Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loading, minimizing side reactions while maximizing yield .

(Basic) Which analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry of the dihydrobenzo[b][1,4]dioxine and furan substituents .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and detects isotopic patterns for halogenated impurities .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and identifies byproducts .
  • X-ray Crystallography: Resolves stereochemistry of the hydroxyethyl spacer and confirms solid-state conformation .

(Advanced) How can computational modeling predict pharmacokinetics and target interactions?

Methodological Answer:

  • ADMET Prediction: Use tools like SwissADME to calculate logP (lipophilicity), solubility, and CYP450 inhibition risks. PubChem-derived descriptors (e.g., topological polar surface area) predict blood-brain barrier permeability .
  • Molecular Docking: AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding between the carboxamide group and catalytic lysine residues .
  • MD Simulations: GROMACS evaluates stability of ligand-target complexes over 100-ns trajectories, identifying critical binding motifs .

(Advanced) What strategies resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Standardized Assays: Reproduce studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP levels in viability tests) .
  • Structural Analog Comparison: Compare IC₅₀ values against analogs lacking the methylfuran group to isolate structural contributors to activity .
  • Meta-Analysis: Apply multivariate regression to published data, controlling for variables like incubation time and compound concentration .

(Advanced) How does the compound’s reactivity inform derivatization for SAR studies?

Methodological Answer:

  • Hydroxyl Group Modifications: Protect the -OH group with TBSCl for selective amide alkylation .
  • Cross-Coupling Reactions: Introduce aryl halides at the furan 5-position via Buchwald-Hartwig amination .
  • Click Chemistry: Incorporate triazole rings via Cu-catalyzed azide-alkyne cycloaddition to enhance solubility .

(Basic) What are the compound’s key functional groups influencing bioactivity?

Methodological Answer:

  • Dihydrobenzo[b][1,4]dioxine: Enhances π-π stacking with aromatic residues in enzyme active sites .
  • Hydroxyethyl Spacer: Facilitates hydrogen bonding with solvent or biological targets, improving solubility .
  • 5-Methylfuran: Modulates electron density and steric effects, altering binding kinetics .

(Advanced) How to assess in vitro toxicity and metabolic stability?

Methodological Answer:

  • Hepatocyte Assays: Incubate with primary human hepatocytes (48 hours) to measure CYP3A4/2D6 inhibition and metabolite profiling via LC-MS/MS .
  • Ames Test: Evaluate mutagenicity using TA98 Salmonella strains with/without metabolic activation .
  • Plasma Stability: Monitor degradation in rat plasma (37°C, 24 hours) using HPLC to calculate half-life .

(Advanced) What crystallographic challenges arise in structural analysis?

Methodological Answer:

  • Crystal Growth: Use slow vapor diffusion (ether/pentane) to obtain single crystals. Additive screening (e.g., DMSO) improves crystal quality .
  • Data Collection: Optimize synchrotron X-ray parameters (λ = 0.9 Å) to resolve light atoms (e.g., oxygen in dihydrodioxine) .
  • Refinement: Apply SHELXL with anisotropic displacement parameters for non-hydrogen atoms, resolving disorder in the hydroxyethyl chain .

(Basic) What solubility and stability profiles are critical for formulation?

Methodological Answer:

  • Solubility Screening: Test in PBS (pH 7.4), DMSO, and simulated gastric fluid. Use sonication for poorly soluble batches .
  • pH Stability: Incubate at pH 2–9 (37°C, 24 hours) to identify degradation products via HPLC-MS .
  • Light Sensitivity: Store in amber vials under argon; monitor photodegradation under UV/Vis light .

(Advanced) How to evaluate polypharmacology effects across multiple targets?

Methodological Answer:

  • Kinase Profiling: Use Eurofins KinaseProfiler™ to screen 300+ kinases at 1 µM concentration .
  • GPCR Panels: Radioligand binding assays (e.g., ³H-labeled antagonists) quantify affinity for adrenergic or serotonin receptors .
  • Network Pharmacology: Build protein interaction maps using STRING-DB to identify off-target effects linked to toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.